molecular formula C11H10FN3S B14091747 3-[(2-fluorobenzyl)amino]pyrazine-2(1H)-thione

3-[(2-fluorobenzyl)amino]pyrazine-2(1H)-thione

Cat. No.: B14091747
M. Wt: 235.28 g/mol
InChI Key: DQLOKTFJWOZLBD-UHFFFAOYSA-N
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Description

3-[(2-Fluorobenzyl)amino]pyrazine-2(1H)-thione is a chemical compound with the molecular formula C11H10FN3S. It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-fluorobenzyl)amino]pyrazine-2(1H)-thione typically involves the reaction of 2-fluorobenzylamine with pyrazine-2-thiol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity starting materials. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Fluorobenzyl)amino]pyrazine-2(1H)-thione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions may yield various substituted pyrazine derivatives .

Scientific Research Applications

3-[(2-Fluorobenzyl)amino]pyrazine-2(1H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-fluorobenzyl)amino]pyrazine-2(1H)-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the fluorobenzyl and pyrazine-2-thione moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H10FN3S

Molecular Weight

235.28 g/mol

IUPAC Name

3-[(2-fluorophenyl)methylamino]-1H-pyrazine-2-thione

InChI

InChI=1S/C11H10FN3S/c12-9-4-2-1-3-8(9)7-15-10-11(16)14-6-5-13-10/h1-6H,7H2,(H,13,15)(H,14,16)

InChI Key

DQLOKTFJWOZLBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC=CNC2=S)F

Origin of Product

United States

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